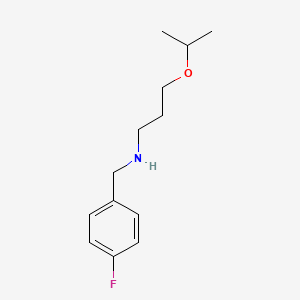

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine

説明

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine is a secondary amine featuring a 4-fluorobenzyl group attached to a propylamine backbone substituted with an isopropoxy moiety.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-propan-2-yloxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO/c1-11(2)16-9-3-8-15-10-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFDYKILGIUBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 3-isopropoxypropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the process.

化学反応の分析

Types of Reactions

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound is widely used in organic chemistry as a precursor for synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties .

Biology

- Biochemical Probes : Research has indicated that this compound can act as a biochemical probe to investigate enzyme interactions and receptor binding. This makes it valuable in studying biological pathways and mechanisms .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly as a precursor in drug development targeting specific molecular pathways. Its structural features may enhance its efficacy in treating various diseases .

- Kinase Inhibition Studies : Given its structural similarities to other small molecule inhibitors, it may be evaluated for its ability to inhibit specific kinases involved in cancer pathways, similar to other compounds that have been successful in clinical settings .

Case Studies and Research Findings

- Synthesis of Kinase Inhibitors : A study demonstrated the use of this compound as a part of a synthetic route to develop novel kinase inhibitors. The fluorinated benzyl group plays a crucial role in enhancing binding affinity to target proteins, making it a candidate for further development .

- Biological Activity Assessment : In vitro studies have shown that derivatives of this compound exhibit varying degrees of biological activity against specific enzyme targets. These findings suggest that further optimization could lead to effective therapeutic agents .

作用機序

The mechanism of action of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. The isopropoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

類似化合物との比較

Structural and Molecular Properties

Key Observations:

- Isopropoxy vs. Morpholine/Imidazole: The isopropoxy group in the target compound enhances lipophilicity compared to morpholine (which introduces polarity via its oxygen and nitrogen atoms) or imidazole (which can participate in hydrogen bonding) .

- Benzyl Substituents: Halogenation (e.g., 4-fluoro vs.

- Molecular Weight: Morpholine-containing analogs exhibit higher molecular weights due to the additional nitrogen and oxygen atoms .

Structure-Activity Relationship (SAR) Trends

- Halogen Effects: Fluorine at the 4-position on the benzyl group increases electronegativity and metabolic stability, while dichloro substituents may enhance steric interactions .

- Chain Flexibility: The propylamine backbone allows conformational adaptability, which is advantageous for binding to diverse biological targets .

生物活性

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine is a chemical compound with the molecular formula C₁₃H₂₀FNO and a molecular weight of approximately 225.30 g/mol. Its unique structure, featuring a 4-fluorobenzyl group and a 3-isopropoxypropylamine moiety, suggests potential biological activity that warrants investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The structural components of this compound contribute significantly to its biological activity:

- Fluorine Atom : Enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

- Isopropoxy Group : May influence solubility and reactivity in biological systems.

- Amine Group : Capable of participating in nucleophilic substitution reactions, which are crucial for drug interactions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₁FN₂O | Contains a morpholine ring, potentially altering activity |

| 3-Isopropoxypropylamine | C₉H₂₁N | Lacks the fluorobenzyl moiety; simpler structure |

| N,N-Dimethyl-(4-fluorobenzyl)-amine | C₁₂H₁₄FN | Dimethyl substitution affects solubility and reactivity |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these structurally similar compounds.

Pharmacodynamics

Preliminary studies suggest that this compound may exhibit significant pharmacodynamic properties. The fluorinated aromatic system is known to interact with various biological targets, including enzymes and receptors. Potential mechanisms of action include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, similar to other substituted aryl benzylamines that have shown potent inhibition profiles against various targets .

- Receptor Binding : Docking studies indicate potential interactions with neurotransmitter receptors, which could lead to effects on mood and cognition .

Case Studies and Research Findings

- Kinase Inhibition : In a study evaluating small molecule kinase inhibitors, compounds with similar structural features demonstrated significant inhibitory activities against various kinases. The IC50 values for these compounds were often in the nanomolar range, indicating high potency .

- Neuroprotective Effects : Research into related compounds has shown neuroprotective effects in models of neurodegenerative diseases. These findings suggest that this compound might also possess neuroprotective properties through modulation of adenosinergic signaling pathways .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, the presence of functional groups typical in amines suggests that it may undergo metabolic pathways leading to both beneficial and adverse effects. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine and structurally analogous compounds?

- Methodological Answer : Fluorinated benzylamines are typically synthesized via nucleophilic substitution or reductive amination. For example, derivatives like decyl-(4-fluoro-benzyl)-methyl-amine (FMJ-G3) are synthesized by reacting fluorinated benzyl halides with primary/secondary amines under basic conditions (e.g., K₂CO₃) . For the isopropoxy-propyl chain, etherification of propanol derivatives with isopropyl bromide, followed by amination, is a common approach . Purity is confirmed via HPLC (>98%) and structural characterization via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Stability studies under varying pH (4–9) and temperatures (4°C–37°C) are critical. For fluorinated amines, stability in biological matrices is assessed via LC-MS/MS over 24–72 hours . Pre-formulation studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to identify degradation thresholds .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with UV/Vis or charged aerosol detection (CAD) are standard. For fluorinated impurities, F NMR provides specificity . Limit of detection (LOD) and quantification (LOQ) should be validated per ICH Q2(R1) guidelines, with spiked recovery rates of 85–115% .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, isopropoxy chain length) influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs like FMJ-G3 demonstrate that fluorination at the para-position enhances metabolic stability and receptor binding affinity . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict interactions with biological targets. Experimental validation via competitive binding assays (e.g., SPR or radioligand displacement) is essential . For isopropoxy chains, logP calculations (via ChemDraw) and in vitro permeability assays (Caco-2 monolayers) correlate hydrophobicity with membrane penetration .

Q. What contradictory findings exist regarding the anti-inflammatory or cytotoxic effects of fluorobenzylamine derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., FMJ-G3 showing anti-inflammatory effects vs. inactive analogs) may arise from assay conditions (e.g., cell line variability, endotoxin contamination) or pharmacokinetic differences . To resolve these:

- Standardize assays using ISO-certified reagents and controls.

- Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to compare bioavailability.

- Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects .

Q. How can researchers design robust dose-response studies for this compound in preclinical models?

- Methodological Answer :

- In vitro : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) with triplicate technical replicates. Normalize data to vehicle controls and calculate IC₅₀/EC₅₀ via nonlinear regression (GraphPad Prism).

- In vivo : Apply the OECD 423 guideline for acute toxicity, starting with a limit test (2000 mg/kg) in rodents. For chronic studies, use pharmacokinetic-guided dosing (AUC/MIC ratios) . Include positive controls (e.g., dexamethasone for inflammation) and blinded histopathological analysis .

Q. What computational tools are recommended for predicting the environmental fate or toxicity of this compound?

- Methodological Answer :

- Environmental Fate : Use EPI Suite (EPA) to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential.

- Toxicity : QSAR models like TEST (Toxicity Estimation Software Tool) predict acute aquatic toxicity. For mammalian toxicity, employ OECD Toolbox or DEREK Nexus for structural alerts . Experimental validation via Daphnia magna acute immobilization or Ames mutagenicity tests is critical for regulatory compliance .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) to assess heterogeneity (I² statistic).

- Sensitivity Analysis : Exclude outliers via Grubbs’ test or leverage leave-one-out cross-validation.

- Experimental Replication : Repeat key assays in a CLIA-certified lab with SOPs for cell culture, compound handling, and data recording .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。